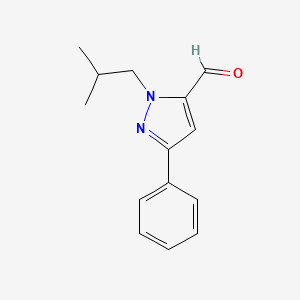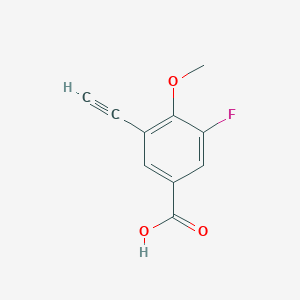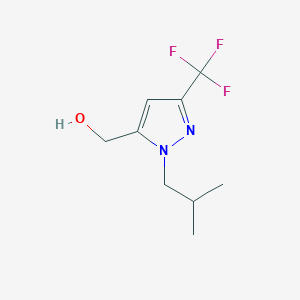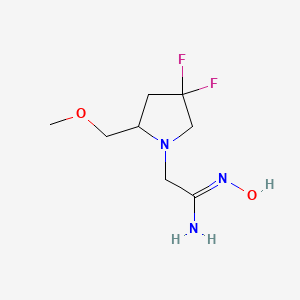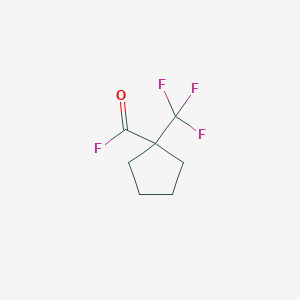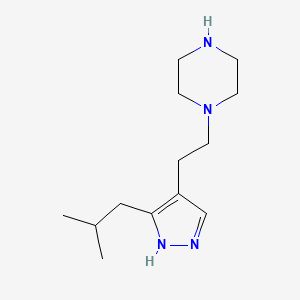
D-Glucitol monostearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol monostearate, also known as sorbitan monostearate, is a non-ionic surfactant derived from the esterification of D-glucitol (sorbitol) with stearic acid. It is widely used in various industries due to its emulsifying, stabilizing, and surfactant properties. This compound is particularly valued in the food, pharmaceutical, and cosmetic industries for its ability to improve texture, stability, and shelf life of products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol monostearate typically involves the esterification of D-glucitol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification. The product is then purified by washing with water and drying under reduced pressure .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale production. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product. Additionally, the use of enzymatic catalysts, such as lipases, has been explored to achieve more environmentally friendly and energy-efficient production methods .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucitol monostearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in D-glucitol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester bond can be reduced to form the corresponding alcohol and fatty acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, fatty acids.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
D-Glucitol monostearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other drug delivery systems.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Applied in the production of cosmetics, food products, and personal care items to improve texture, stability, and shelf life
Mecanismo De Acción
The mechanism of action of D-Glucitol monostearate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, stabilizing the interface and preventing phase separation. This property is particularly useful in drug delivery systems, where it helps to encapsulate and protect active ingredients, enhancing their stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Sorbitan monolaurate: Another ester of D-glucitol with lauric acid, used as an emulsifier and surfactant.
Sorbitan monooleate: An ester of D-glucitol with oleic acid, commonly used in cosmetics and pharmaceuticals.
Sorbitan monopalmitate: An ester of D-glucitol with palmitic acid, used in food and personal care products
Uniqueness
D-Glucitol monostearate is unique due to its specific fatty acid composition, which provides distinct emulsifying and stabilizing properties. Compared to other sorbitan esters, it offers better stability and compatibility with a wide range of formulations, making it a versatile ingredient in various applications .
Propiedades
Número CAS |
26836-47-5 |
|---|---|
Fórmula molecular |
C24H48O7 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] octadecanoate |
InChI |
InChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h20-21,23-27,29-30H,2-19H2,1H3/t20-,21+,23-,24-/m1/s1 |
Clave InChI |
KEFRSFBGIAUBNZ-CBJLPSGESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13427221.png)


![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)
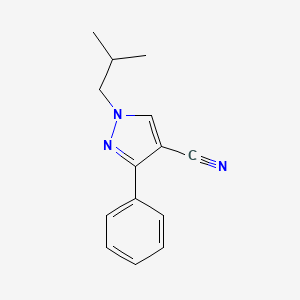
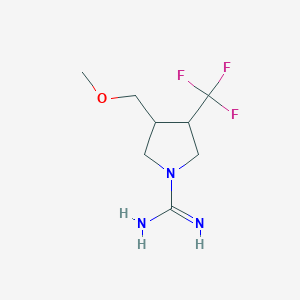
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
